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Compound Name: Terevalefim

Cat. No.: B8198262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Terevalefim (formerly ANG-3777) efficacy

data from key clinical trials against placebo. Terevalefim is a small molecule mimetic of

hepatocyte growth factor (HGF) that activates the c-Met signaling pathway, which is involved in

tissue repair and regeneration. The data presented here is intended to offer an objective

overview of the therapeutic potential of Terevalefim in two critical renal indications: delayed

graft function (DGF) in kidney transplant recipients and acute kidney injury (AKI) associated

with cardiac surgery.

Efficacy Data Summary
The following tables summarize the quantitative data from two major clinical trials investigating

the efficacy of Terevalefim. In both studies, the comparator was a placebo, as there are

currently no approved therapies for the prevention of DGF, making placebo the standard of

care in a clinical trial setting.

Table 1: Phase 3 Study of Terevalefim for Delayed Graft
Function (DGF) in Kidney Transplant Recipients
(NCT02474667)
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Efficacy Endpoint Terevalefim (n=124) Placebo (n=124) Statistic

Primary Endpoint

Estimated Glomerular

Filtration Rate (eGFR)

at Day 360

(mL/min/1.73m²)

Not reported Not reported
Not statistically

significant

Secondary Endpoints

Incidence of Delayed

Graft Function
68.5% 69.4% -

Incidence of Acute

Rejection
8.1% 6.5% -

Graft Failure 3.2% 8.1% Numerically lower

Statistical analysis for the primary endpoint was conducted on the intent-to-treat population.

While the primary endpoint was not met, a prespecified analysis of study completers suggested

a potential biological activity for Terevalefim, with a p-value approaching statistical significance

(p=0.06) for the eGFR difference at 12 months.[1][2]

Table 2: Phase 2 Study of Terevalefim for Cardiac
Surgery-Associated Acute Kidney Injury (CSA-AKI)
(GUARD Trial)
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Efficacy Endpoint Terevalefim (n=129) Placebo (n=130) Statistic (p-value)

Primary Endpoint

Mean Area Under the

Curve of Percent

Increase in Serum

Creatinine (Days 2-6)

Not significantly

different

Not significantly

different
0.77

Secondary Endpoints

Major Adverse Kidney

Events by Day 30
18.6% 16.2% 0.60

Major Adverse Kidney

Events by Day 90
14.7% 21.5% 0.16

Incidence of AKI

through Day 5
47.3% 48.5% -

The GUARD trial concluded that the findings do not support the efficacy of Terevalefim in

preventing the development of AKI following cardiopulmonary bypass.[3]

Experimental Protocols
Phase 3 Study in Delayed Graft Function (NCT02474667)
This was a randomized, double-blind, placebo-controlled, multicenter trial.[1][4]

Patient Population: The study enrolled 248 patients receiving their first kidney transplant from

a deceased donor.

Intervention: Patients were randomized to receive either Terevalefim (2 mg/kg) or a

matching placebo. The study drug was administered as a once-daily intravenous infusion for

three consecutive days, with the first dose initiated within 30 hours following the transplant.

Primary Endpoint: The primary efficacy endpoint was the estimated glomerular filtration rate

(eGFR) at 12 months (Day 360).
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Statistical Analysis: The primary analysis was performed on the intent-to-treat (ITT)

population, which included all randomized patients who received at least one dose of the

study drug. A prespecified analysis was also conducted on the per-protocol population, which

included patients who completed the study without major protocol deviations.

Phase 2 Study in Cardiac Surgery-Associated Acute
Kidney Injury (GUARD Trial)
This was a randomized, double-blind, placebo-controlled, multicenter proof-of-concept trial.

Patient Population: The study enrolled 259 patients undergoing cardiac surgery with

cardiopulmonary bypass who were at risk for developing AKI.

Intervention: Patients were randomized to receive either Terevalefim (2 mg/kg) or a

matching placebo. The study drug was administered as a once-daily intravenous infusion for

four consecutive days.

Primary Endpoint: The primary endpoint was the severity of AKI, measured by the mean area

under the curve of the percent increase in serum creatinine from baseline through day 6.

Secondary Endpoints: Secondary endpoints included the proportion of patients who

developed major adverse kidney events (MAKE) by day 30 and day 90, and the percentage

of patients diagnosed with AKI through day 5.

Statistical Analysis: The efficacy analyses were conducted on the full analysis set, which

included all randomized patients who received at least one dose of the study drug.

Visualizations
Terevalefim's Mechanism of Action: The c-Met Signaling
Pathway
Terevalefim acts as a mimetic of Hepatocyte Growth Factor (HGF), the natural ligand for the c-

Met receptor. The binding of Terevalefim to c-Met is intended to activate downstream signaling

pathways that promote cell survival, proliferation, and tissue repair.
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Caption: Terevalefim activates the c-Met receptor, initiating key downstream signaling

pathways.

Experimental Workflow for the Phase 3 DGF Trial
The following diagram illustrates the logical flow of the pivotal Phase 3 clinical trial for

Terevalefim in patients with delayed graft function.
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Caption: Workflow of the Phase 3 clinical trial for Terevalefim in Delayed Graft Function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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